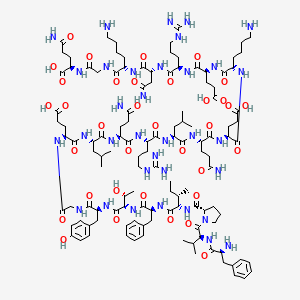

13-Leu-motilin

説明

KW-5139, also known as [Leu13]-Motilin, is a motilin analogue. Motilin is a peptide hormone that plays a crucial role in regulating gastrointestinal motility. KW-5139 has been studied for its ability to stimulate gastrointestinal motility, making it a potential therapeutic agent for digestive system disorders .

準備方法

KW-5139の調製には、通常、ペプチド合成技術を含む合成経路が関与しています。1つの方法は、固相ペプチド合成(SPPS)を使用する方法であり、この方法では、アミノ酸が固体樹脂に固定された成長中のペプチド鎖に順次付加されます。反応条件には、通常、ペプチド結合形成を促進するために、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます。 合成後、ペプチドは樹脂から切り離され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .

化学反応の分析

科学的研究の応用

Prokinetic Effects

Clinical Applications:

13-Leu-motilin has been investigated for its prokinetic effects, particularly in conditions characterized by delayed gastric emptying or stasis. A study involving patients who underwent pylorus-preserving pancreatoduodenectomy (PPPD) demonstrated that administration of KW-5139 significantly improved gastric motility compared to placebo. The gastric motility index increased markedly after treatment, indicating enhanced gastric contractions and reduced gastric juice output .

Mechanism of Action:

The prokinetic action of this compound is attributed to its ability to bind to motilin receptors (MLN-Rs) located on smooth muscle cells in the gastrointestinal tract. This binding stimulates cholinergic activity, leading to increased contractions in the gastric antrum and other segments of the gut .

Gastrointestinal Disorders

Applications in Pathological Conditions:

Research has shown that this compound can be effective in treating various gastrointestinal disorders characterized by impaired motility. For instance, it has been studied for its potential to alleviate symptoms in patients with functional dyspepsia and gastroparesis. In these conditions, the peptide's ability to enhance gastric emptying can lead to symptomatic relief .

Case Studies:

In a controlled trial involving patients with early gastric stasis post-surgery, administration of KW-5139 resulted in a significant reduction in the time taken for phase III activity of the migrating motor complex to resume, compared to control groups receiving saline . This finding underscores its therapeutic potential in postoperative recovery scenarios.

Cardiovascular Effects

Impact on Cardiovascular Function:

Interestingly, this compound has also been observed to exert effects on cardiovascular function. In studies conducted on canine models, it was found that this compound could induce transient hypotension while simultaneously stimulating gastric motility . This dual action suggests that this compound may have broader implications beyond gastrointestinal applications.

Research on Motilin Receptor Agonists

Comparative Studies:

Research comparing various motilin receptor agonists has highlighted the unique properties of this compound. It exhibits a high affinity for MLN-Rs and demonstrates significant contractile activity in isolated muscle preparations from different species, including rabbits and dogs . These findings suggest that this compound could serve as a model compound for developing new therapeutic agents targeting motility disorders.

作用機序

KW-5139は、GPR38としても知られるモチリン受容体のアゴニストとして作用することで効果を発揮します。モチリン受容体に結合すると、KW-5139は、胃腸管の平滑筋細胞の収縮につながる細胞内シグナル伝達経路を活性化します。これは、胃腸運動の増加につながります。 このプロセスに関与する分子標的には、モチリン受容体と、Gタンパク質やセカンドメッセンジャーなどの下流のシグナル伝達分子が含まれます .

類似化合物との比較

KW-5139は、モチリン受容体を特異的に標的として胃腸の運動を刺激する能力がユニークです。類似の化合物には、エリスロマイシンやグレリンなどの他のモチリンアナログが含まれます。エリスロマイシンは、抗生物質ですが、モチリン受容体アゴニストとしても作用し、胃腸運動を刺激しますが、追加の抗菌特性があります。 グレリンは、別のペプチドホルモンであり、胃腸運動への影響に加えて、食欲の刺激やエネルギーバランスの調節など、より幅広い効果を持っています .

生物活性

Introduction

13-Leu-motilin, also known as KW-5139, is a synthetic analog of the gastrointestinal peptide motilin, which plays a crucial role in regulating gastrointestinal motility. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and comparative studies with natural motilin.

Motilin is a 22-amino-acid peptide primarily produced in the M cells of the small intestine. It is known for stimulating gastric motility and coordinating contractions in the gastrointestinal tract. The biological activity of motilin is largely attributed to its N-terminal region, particularly the first seven residues, which are essential for receptor binding and activation.

Key Structural Features

- N-terminal Region : Critical for binding and biological activity.

- C-terminal Region : Stabilizes the binding to motilin receptors (MLN-Rs) through an α-helical structure.

Studies indicate that modifications to specific amino acids can significantly alter the potency of motilin analogs. For instance, substitutions at positions 1 (Phe), 4 (Ile), and 7 (Tyr) have shown a marked reduction in biological activity .

Table 1: Structure-Activity Relationship of Motilin Analogues

| Amino Acid Position | Original Residue | Substituted Residue | Effect on Activity |

|---|---|---|---|

| 1 | Phe | Ala | Significant drop |

| 4 | Ile | Ala | Largest drop |

| 7 | Tyr | Ala | Moderate drop |

Gastrointestinal Motility

This compound has been shown to stimulate gastrointestinal motility effectively. In various studies, it has been demonstrated to induce contractions in isolated segments of the rabbit duodenum and enhance gastric emptying in vivo .

Case Study: Effect on Gastric Stasis

A clinical study investigated the efficacy of KW-5139 in treating early gastric stasis following surgical procedures. The results indicated that KW-5139 significantly improved gastric emptying times compared to control groups, suggesting its potential as a prokinetic agent .

Comparative Studies with Natural Motilin

Research comparing this compound with natural porcine motilin revealed that while both compounds activate gastrointestinal motility, the synthetic analog exhibits enhanced stability and prolonged action due to its modified structure. This stability allows for more consistent therapeutic effects without rapid degradation by gastrointestinal enzymes .

Table 2: Comparative Efficacy of this compound vs. Natural Motilin

| Parameter | This compound (KW-5139) | Natural Motilin |

|---|---|---|

| Stability | High | Moderate |

| Duration of Action | Prolonged | Short |

| Gastrointestinal Contraction | Strong | Moderate |

特性

IUPAC Name |

(2R)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,87-,97-,98-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZQXMKARUPQI-DFIBRNPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H190N34O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208221 | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2681.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59530-69-7 | |

| Record name | 13-Leu-motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059530697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Leu-motilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。